molecular formula C16H14Cl2N2O2 B2709644 2-chloro-1-[3-(4-chlorophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one CAS No. 750598-96-0

2-chloro-1-[3-(4-chlorophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one

Cat. No. B2709644
CAS RN: 750598-96-0
M. Wt: 337.2
InChI Key: OPWBFVHTCZOTCK-UHFFFAOYSA-N
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Description

2-chloro-1-[3-(4-chlorophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one is a useful research compound. Its molecular formula is C16H14Cl2N2O2 and its molecular weight is 337.2. The purity is usually 95%.
BenchChem offers high-quality 2-chloro-1-[3-(4-chlorophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-1-[3-(4-chlorophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalytic Synthesis and Antioxidant Potential

Researchers have synthesized a series of novel chalcone derivatives, including compounds structurally similar to 2-chloro-1-[3-(4-chlorophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one, demonstrating significant antioxidant activity. These compounds were synthesized using TiO2-ZnS in ethanol under reflux conditions and showed potential antioxidant activity against DPPH, indicating their relevance in developing antioxidant agents (Prabakaran, Manivarman, & Bharanidharan, 2021).

Anti-inflammatory and Antibacterial Applications

Another study explored the synthesis of novel pyrazoline derivatives via microwave irradiation, yielding compounds with significant in vivo anti-inflammatory and in vitro antibacterial activities. These findings suggest the compound's framework could serve as a molecular template for developing new anti-inflammatory and antibacterial agents (Ravula, Babu, Manich, Rika, Chary, Ch, & Ra, 2016).

Antimicrobial Activity

A molecular docking study on novel synthesized pyrazole derivatives, including structures akin to the target compound, revealed antimicrobial susceptibility against Staphylococcus aureus and Escherichia coli. This suggests the potential use of such compounds in antimicrobial drug development (Khumar, Ezhilarasi, & Prabha, 2018).

Anticancer and Antimicrobial Studies

Further research characterized a similar compound through quantum chemical methods and vibrational spectral techniques, investigating its antimicrobial activity and potential anticancer properties through molecular docking studies. The research highlights the compound's binding interactions with various proteins, suggesting its utility in cancer therapy and antimicrobial applications (Viji, Revathi, Balachandran, Babiyana, Narayana, & Salian, 2020).

Antitubercular Agents

A related study synthesized a series of compounds for evaluating their antibacterial, antifungal, and antitubercular activities. This research indicates the compound's backbone could be utilized in developing antitubercular agents (Bhoot, Khunt, & Parekh, 2011).

Mechanism of Action

properties

IUPAC Name

2-chloro-1-[5-(4-chlorophenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2N2O2/c1-10(17)16(21)20-14(15-3-2-8-22-15)9-13(19-20)11-4-6-12(18)7-5-11/h2-8,10,14H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPWBFVHTCZOTCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1C(CC(=N1)C2=CC=C(C=C2)Cl)C3=CC=CO3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-1-[3-(4-chlorophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one

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